molecular formula C18H23F3N6 B6435290 4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2549036-64-6

4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6435290
CAS No.: 2549036-64-6
M. Wt: 380.4 g/mol
InChI Key: IJUBYXDRCYRMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS: 2549036-64-6, C₁₈H₂₃F₃N₆, MW: 380.41 g/mol) is a pyrimidine derivative featuring a piperazine linker and trifluoromethyl substituent . Its structure combines a tert-butyl group for steric bulk, a methyl group for electronic modulation, and a trifluoromethylpyrimidine moiety, which enhances metabolic stability and lipophilicity. This compound is of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors, as suggested by structural analogs in the dopamine D3 receptor ligand family .

Properties

IUPAC Name

4-tert-butyl-2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N6/c1-12-24-13(17(2,3)4)9-16(25-12)27-7-5-26(6-8-27)15-10-14(18(19,20)21)22-11-23-15/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUBYXDRCYRMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Linkers

Compound 8 : 4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butan-1-amine
  • Key Differences : This analog replaces the methyl group on the pyrimidine core with a butan-1-amine side chain.
  • Synthesis : Prepared via nucleophilic substitution of 4-bromobutyronitrile with a tert-butyl-trifluoromethylpyrimidine-piperazine intermediate, followed by reduction .
  • Molecular Weight : 355.1 g/mol ([M+H]⁺), lighter than the target compound due to the absence of the methyl group on the pyrimidine ring .
FAUC 329 Derivatives
  • Structural Features : Derivatives include pyrazolo[1,5-a]pyridine or benzo[b]thiophene carboxamide groups attached to the piperazine chain .
  • Functional Impact : These modifications enhance selectivity for dopamine receptors but reduce metabolic stability compared to the trifluoromethylpyrimidine moiety in the target compound .

Pyrimidine Derivatives with Alternative Heterocycles

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Key Differences : Replaces piperazine with piperidine and lacks the trifluoromethyl group.
  • Biological Relevance : Demonstrates antimicrobial and anticancer activity, attributed to the pyrimidine core’s hydrogen-bonding capacity .
  • Synthesis : Simpler route involving direct coupling of piperidine to the pyrimidine ring .
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Structural Features: Incorporates a pyrazolopyrimidinone scaffold instead of a pyrimidine-piperazine system.
  • Functional Impact : The hydroxyl and fluorophenyl groups improve solubility but reduce blood-brain barrier permeability compared to the target compound .

Arylpiperazine-Based Compounds

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
  • Key Differences : Replaces the pyrimidine core with a thiophene ring.
  • Pharmacological Profile : Shows serotonin receptor affinity, highlighting how heterocycle choice dictates target selectivity .
  • Synthesis : Utilizes a similar piperazine alkylation strategy but with thiophene carbonyl chloride .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Receptor Affinity Solubility (LogP) Synthesis Highlights
Target Compound (2549036-64-6) 380.41 tert-Butyl, methyl, trifluoromethylpyrimidine Not reported ~3.5 (predicted) Piperazine alkylation
Compound 8 355.1 ([M+H]⁺) tert-Butyl, trifluoromethylpyrimidine, butanamine Dopamine D3 ligand ~2.8 Nucleophilic substitution
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 192.23 Piperidine, methyl Antimicrobial activity ~1.9 Direct heterocycle coupling
Compound 21 (Thiophene analog) 342.35 Thiophene, trifluoromethylphenyl Serotonin receptor ~4.2 Piperazine acylation

Key Research Findings

Synthetic Flexibility : The target compound’s piperazine linker allows modular derivatization, as seen in FAUC 329 analogs, enabling fine-tuning of receptor selectivity .

Trifluoromethyl Advantage: The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Steric Effects : The tert-butyl group in the target compound improves binding pocket occupancy in receptor models, a feature absent in smaller analogs like Compound 8 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.